REACTION_CXSMILES
|
F[C:2]1[CH:3]=[N:4][CH:5]=[C:6](F)[CH:7]=1.[CH3:9][O-:10].[Na+].[CH3:12][OH:13]>>[CH3:9][O:10][C:2]1[CH:3]=[N:4][CH:5]=[C:6]([O:13][CH3:12])[CH:7]=1 |f:1.2|
|
Name
|
|
Quantity
|
5.4 g
|
Type
|
reactant
|
Smiles
|
FC=1C=NC=C(C1)F
|
Name
|
NaOMe
|
Quantity
|
7.5 g
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
45 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
NaOMe
|
Quantity
|
7.5 g
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
135 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
ADDITION
|
Details
|
diluted with a mixture EtOAc (100 mL) and brine (30 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
DISSOLUTION
|
Details
|
The crude was re-dissolved in MeOH (45 mL)
|
Type
|
TEMPERATURE
|
Details
|
individually heated at 135° C. for 1 h in a microwave reactor
|
Duration
|
1 h
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
DISSOLUTION
|
Details
|
The crude was dissolved in a mixture of EtOAc (200 mL) and brine (30 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
purified on silica gel using
|
Type
|
ADDITION
|
Details
|
a mixture of EtOAc and hexanes as eluent
|
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=NC=C(C1)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.73 g | |
YIELD: PERCENTYIELD | 57% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |